molecular formula C8H8N2O4 B1374647 2-(3-Amino-4-nitrophenyl)acetic acid CAS No. 1261438-26-9

2-(3-Amino-4-nitrophenyl)acetic acid

Cat. No.: B1374647
CAS No.: 1261438-26-9
M. Wt: 196.16 g/mol
InChI Key: OVTHDQWLOHGHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-4-nitrophenyl)acetic acid (CAS: 1261438-26-9) is a nitroaromatic carboxylic acid derivative with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol . Its structure features a phenyl ring substituted with an amino (-NH₂) group at position 3 and a nitro (-NO₂) group at position 4, linked to an acetic acid moiety (-CH₂COOH) . This compound is synthesized for applications in pharmaceutical intermediates, organic synthesis, and materials science, owing to its dual functional groups that enable diverse reactivity (e.g., hydrogen bonding, electrophilic substitution, and redox activity) .

Properties

IUPAC Name

2-(3-amino-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTHDQWLOHGHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by the reduction of the nitro group to an amino group. One common method involves the following steps:

    Nitration: Phenylacetic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group or other functional groups.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidation of the amino group can yield nitro derivatives or other oxidized products.

    Reduction: Reduction of the nitro group results in the formation of the amino derivative.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

2-(3-Amino-4-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The amino and nitro groups play a crucial role in these interactions, as they can form hydrogen bonds or participate in redox reactions.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties
2-(3-Amino-4-nitrophenyl)acetic acid 1261438-26-9 C₈H₈N₂O₄ 3-NH₂, 4-NO₂ 196.16 Polar, acidic (pKa ~4.5–5.0 for -COOH)
2-(4-Amino-2-nitrophenyl)acetic acid 116435-81-5 C₈H₈N₂O₄ 4-NH₂, 2-NO₂ 196.16 Higher acidity (electron-withdrawing NO₂ at ortho position enhances -COOH ionization)
2-(3-Nitrophenyl)acetic acid N/A C₈H₇NO₄ 3-NO₂ 181.15 Lacks amino group; lower solubility in polar solvents
4-Amino-2-nitrophenol 119-34-6 C₆H₆N₂O₃ 4-NH₂, 2-NO₂ 154.12 Phenolic -OH instead of -COOH; mp 125–127°C

Key Observations :

  • Electron Effects: The nitro group (-NO₂) at position 4 in the target compound exerts strong electron-withdrawing effects, stabilizing the carboxylate anion and lowering the pKa compared to analogs with nitro at position 2 .
  • Hydrogen Bonding: The amino group in this compound facilitates hydrogen bonding, enhancing solubility in polar solvents (e.g., DMSO, methanol) compared to non-amino derivatives like 2-(3-Nitrophenyl)acetic acid .

Functional Group Variations

Table 2: Functional Group Comparisons

Compound Name Functional Groups Reactivity Highlights Applications
This compound -NH₂, -NO₂, -COOH Redox-active (NO₂ → NH₂ reduction), peptide coupling via -COOH Drug intermediates, coordination chemistry
2-((4-Nitrophenyl)amino)-2-oxoacetic acid -NO₂, -CONH- Amide bond hydrolysis; prone to nucleophilic attack at carbonyl Enzyme substrate analogs
2-(3-Bromo-4-methoxyphenyl)acetic acid -Br, -OCH₃, -COOH Suzuki coupling (Br); methoxy enhances lipophilicity Natural product synthesis (e.g., Combretastatin)

Key Observations :

  • Redox Potential: The nitro group in the target compound can be selectively reduced to an amine (-NH₂ → -NH₂ retained; -NO₂ → -NH₂), enabling applications in multi-step synthesis .
  • Safety Profile: Unlike 2-((4-Nitrophenyl)amino)-2-oxoacetic acid (H302, H315 hazards), the target compound’s safety data is less documented but likely requires handling precautions due to nitroaromatic toxicity .

Crystallographic and Solubility Data

  • Crystal Packing : Analogous compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid form hydrogen-bonded dimers (O–H⋯O interactions), a feature expected in the target compound’s solid state .
  • Solubility: The amino and carboxyl groups confer moderate water solubility (~10–20 mg/mL), surpassing brominated analogs (e.g., 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid: <1 mg/mL) .

Biological Activity

2-(3-Amino-4-nitrophenyl)acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and antiplasmodial activities, as well as its structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound features an amino group and a nitro group attached to a phenyl ring, which are critical for its biological activity. The molecular formula is C9H10N2O4C_9H_{10}N_2O_4, and it possesses a molecular weight of approximately 198.19 g/mol.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study evaluated various piperidine derivatives, revealing that modifications to the phenyl ring enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides, indicating strong antibacterial potential .

Compound Target Bacteria MIC (mg/mL)
Compound 12aE. coli0.0195
Compound 15Bacillus mycoides0.0048

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity. It was particularly effective against Candida albicans, with MIC values indicating substantial inhibition of fungal growth. The structure-activity relationship suggests that electron-donating groups on the phenyl ring enhance antifungal activity .

Antiplasmodial Activity

The antiplasmodial activity of related compounds has been documented in studies focusing on their efficacy against Plasmodium falciparum. The SAR indicates that the presence of specific substituents on the phenyl moiety significantly influences activity levels. Compounds with a nitro group at the para position exhibited higher potency compared to their meta-substituted counterparts .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers highlighted the synthesis of various derivatives from this compound, assessing their antimicrobial properties against multiple bacterial strains. The results confirmed that certain structural modifications led to enhanced potency, particularly in compounds with electron-withdrawing groups .
  • Antiplasmodial Research : In another investigation, compounds derived from this scaffold were tested for their ability to inhibit P. falciparum growth in vitro. The most promising candidates demonstrated IC50 values in the nanomolar range, suggesting potential for further development as antimalarial agents .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Bacterial Inhibition : The presence of nitro groups may interfere with bacterial DNA synthesis or protein function.
  • Fungal Inhibition : Similar mechanisms may apply to fungi, where disruption of cell wall integrity or metabolic pathways occurs.
  • Antimalarial Effects : The specific interactions with Plasmodium enzymes involved in metabolic processes are under investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.